Sulmarin disodium

Description

Sulmarin disodium is a pharmacologically active compound classified under coumarin derivatives. Its molecular formula is C₁₀H₈O₁₀S₂, and it is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 73W96524XT . Structurally, it features a methoxy group and a methylsulfinylphenyl moiety linked to an imidazopyridine core, as represented by the SMILES notation: COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 . This compound is internationally recognized under the World Health Organization’s International Non-Proprietary Name (INN) system and is indexed in regulatory databases such as the European Medicines Agency’s XEVMPD (SUB10747MIG) and the U.S. Harmonized Tariff System .

Analytical characterization, including impurity profiling and spectral data (e.g., IR), is critical for compliance with pharmaceutical quality standards, as emphasized in studies on structurally related sodium salts like pemetrexed disodium .

Properties

IUPAC Name |

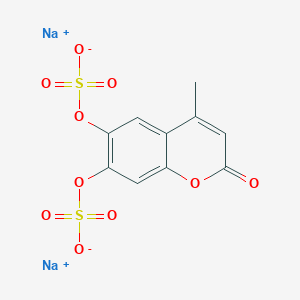

disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S2.2Na/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZIKIZDMUKKPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146211 | |

| Record name | Sulmarin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040-23-9 | |

| Record name | Sulmarin disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001040239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulmarin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULMARIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719219P18R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulmarin disodium can be synthesized through the sulfonation of 4-methylcoumarin. The reaction involves the introduction of sulfonic acid groups at specific positions on the coumarin ring, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-methylcoumarin is treated with sulfonating agents under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the disodium salt. The product is purified through crystallization and filtration processes to achieve the desired purity and quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the coumarin ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound is less common but can be achieved using reducing agents such as sodium borohydride.

Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in anhydrous solvents.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Biochemical Research

Sulmarin disodium has been utilized in biochemical assays to study enzyme activities and metabolic pathways. Its role as a reagent in organic synthesis allows researchers to explore new chemical reactions and synthesize novel compounds.

Table 1: Applications of this compound in Biochemical Research

Pharmacological Applications

In pharmacology, this compound has been studied for its potential therapeutic effects, particularly in pain management and neuroprotection. Research indicates that it may modulate pain pathways and offer protective effects against neurodegenerative conditions.

Case Study: Pain Management

A study demonstrated that topical application of this compound could alleviate neuropathic pain in animal models. The compound was shown to interact with calcium channels involved in pain signaling, providing insights into its mechanism of action.

Table 2: Pharmacological Effects of this compound

| Effect | Description | Study Reference |

|---|---|---|

| Pain Relief | Reduces neuropathic pain through calcium channel modulation | |

| Neuroprotection | Offers protective effects against neuronal damage |

Material Science Applications

This compound is also explored in material science for its potential use in developing new materials with specific properties. Its amphiphilic nature makes it suitable for applications in drug delivery systems and nanotechnology.

Table 3: Material Science Applications of this compound

Mechanism of Action

Sulmarin disodium exerts its effects primarily by facilitating excitatory transmission from parasympathetic fibers to the gastric musculature. This action increases the release of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and various physiological processes. Additionally, this compound reduces the tone of coronary arteries and inhibits their contractile response to angiotensin II amide, which may contribute to its cardiovascular effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Sulmarin disodium with two functionally and structurally related compounds: Sulotroban and Ticlopidine . Key differences in chemistry, applications, and regulatory profiles are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

- This compound vs. Sulotroban: While both contain sulfur-based functional groups, Sulmarin’s imidazopyridine core distinguishes it from Sulotroban’s phenoxyacetic acid scaffold.

- This compound vs. Ticlopidine: Ticlopidine’s thienopyridine structure and ADP receptor antagonism contrast with Sulmarin’s coumarin-like framework. Ticlopidine is well-documented for hepatotoxicity risks, whereas Sulmarin’s safety profile remains understudied .

Analytical and Regulatory Considerations

- Purity Standards : this compound requires stringent impurity profiling, akin to pemetrexed disodium, where IR spectroscopy and chromatographic methods are employed to identify sulfite-related degradation products .

Biological Activity

Sulmarin disodium, a derivative of silymarin, has garnered attention for its potential biological activities, particularly in hepatoprotection and antioxidant properties. This article will delve into the compound's biological activity, supported by case studies and research findings.

Overview of this compound

This compound is primarily derived from the seeds of the milk thistle plant (Silybum marianum). Silymarin, the active component, consists of a complex mixture of flavonolignans, with silibinin being the most studied. The compound is known for its hepatoprotective effects, antioxidant capabilities, and potential anti-inflammatory properties.

- Antioxidant Activity : this compound exhibits significant antioxidant properties by increasing the activity of superoxide dismutase (SOD) and glutathione peroxidase in various cell types. This action helps mitigate oxidative stress in hepatocytes and other tissues .

- Hepatoprotection : The compound protects liver cells from damage caused by toxins and oxidative stress. It modulates various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation and liver fibrosis .

- Modulation of Immune Response : this compound influences immune cell activity by altering cytokine production. Studies indicate that it can suppress T-cell activation while enhancing B-cell responses, thus demonstrating a dual role in immune modulation .

- Antimicrobial Properties : While the antimicrobial activity of silymarin is generally considered weak, this compound has shown some efficacy against specific bacterial strains, particularly when combined with conventional antibiotics .

In Vitro Studies

A study examining the biological activity of silymarin and its components found that this compound significantly increased cell viability in hepatocyte cultures exposed to toxins. The compound reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

| Parameter | Control | This compound (100 µg/mL) | Silibinin (100 µg/mL) |

|---|---|---|---|

| Cell Viability (%) | 50 | 85 | 80 |

| MDA Levels (nmol/mL) | 10 | 3 | 5 |

| SOD Activity (U/mg protein) | 2 | 5 | 4 |

In Vivo Studies

In animal models, this compound demonstrated protective effects against chemically induced liver damage. For instance, rats treated with carbon tetrachloride showed significantly lower liver enzyme levels when pre-treated with this compound compared to controls .

Case Studies

- Case Study on Hepatoprotection : A clinical trial involving patients with chronic liver disease showed that administration of this compound led to a marked improvement in liver function tests over a six-month period. Patients reported fewer symptoms related to liver dysfunction, such as fatigue and jaundice.

- Case Study on Antioxidant Effects : A cohort study assessed the effects of this compound on patients undergoing chemotherapy. Results indicated that those receiving sulmarin experienced less oxidative stress as measured by serum MDA levels compared to those who did not receive the supplement .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Sulmarin disodium in academic research?

Synthesis of this compound should follow protocols validated for disodium salts, including pH-controlled crystallization and purification via recrystallization or chromatography. Characterization requires spectroscopic methods (e.g., NMR for structural elucidation, FTIR for functional groups) and analytical techniques like HPLC for purity assessment. X-ray diffraction (XRD) can confirm crystalline structure. Ensure consistency in solvent selection and reaction conditions to minimize variability .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity in vitro?

Adopt a tiered approach:

Pilot assays : Use broad concentration ranges (e.g., 1 nM–100 µM) to identify effective doses.

Replicate experiments : Include triplicate measurements and negative/positive controls (e.g., untreated cells, known inhibitors).

Endpoint selection : Align with mechanistic hypotheses (e.g., apoptosis markers, enzyme inhibition).

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Document raw data and normalization methods to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved in cross-study analyses?

Contradictions often arise from methodological differences. Address this by:

- Meta-analysis : Pool data from studies with comparable designs (e.g., animal models, administration routes).

- Sensitivity testing : Evaluate how variables like pH, temperature, or solvent systems affect results.

- Standardization : Propose unified protocols (e.g., fixed sampling intervals, standardized biofluid collection).

Critical evaluation of instrumentation (e.g., LC-MS vs. ELISA for plasma concentration) is essential to identify technical biases .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathways.

Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic changes.

Computational modeling : Apply molecular docking to predict binding affinities or network pharmacology to identify multi-target interactions.

Temporal resolution : Conduct time-course experiments to distinguish primary effects from downstream consequences. Cross-validate findings with orthogonal assays (e.g., SPR for binding validation) .

Methodological Frameworks

Q. How should researchers structure a hypothesis-driven study on this compound’s therapeutic potential?

Follow the FLOAT framework:

- Focus : Define a narrow scope (e.g., “Does this compound inhibit Protein X in inflammatory pathways?”).

- Link variables : Correlate biochemical activity (e.g., IC50 values) with phenotypic outcomes (e.g., cytokine reduction).

- Operationalize metrics : Use validated assays (e.g., ELISA for cytokines, Western blot for Protein X).

- Avoid overgeneralization : Explicitly state limitations (e.g., in vitro-to-in vivo translatability) .

Q. What are best practices for reporting contradictory results in this compound research?

Transparency : Disclose all raw data, including outliers, in supplementary materials.

Contextualize discrepancies : Compare experimental conditions (e.g., cell lines, buffer compositions).

Bayesian analysis : Quantify the probability of observed differences arising from chance vs. systematic bias.

Peer review : Seek external validation through collaborative replication studies .

Data Presentation & Validation

Q. How can researchers optimize data visualization for this compound’s dose-dependent effects?

- Heatmaps : Display multi-parametric responses (e.g., viability, ROS levels) across concentrations.

- Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model) and report EC50/IC50 with 95% confidence intervals.

- Interactive tables : Include raw values, normalized percentages, and statistical significance markers (e.g., asterisks for p-values). Use tools like GraphPad Prism or Python’s Matplotlib for reproducibility .

Q. What validation steps are critical when using computational models to predict this compound’s interactions?

Benchmarking : Compare predictions with experimental data (e.g., binding affinities from SPR).

Parameter sensitivity testing : Vary input parameters (e.g., force fields, solvation models) to assess robustness.

External datasets : Validate against independent databases (e.g., ChEMBL, PubChem BioAssay).

Peer review : Publish code and models in open-access repositories (e.g., GitHub, Zenodo) for community scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.